molecular formula C25H28O4 B14216294 7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester CAS No. 546101-06-8

7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester

Cat. No.: B14216294
CAS No.: 546101-06-8
M. Wt: 392.5 g/mol
InChI Key: RNQRRGSZDFAUJH-UHFFFAOYSA-N
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Description

7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester is a complex organic compound with the molecular formula C25H28O4 . This compound is characterized by its unique structure, which includes an octen-ynoic acid backbone and two phenylmethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester typically involves multiple steps. One common method includes the reaction of 7-octen-2-ynoic acid with phenylmethanol in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with methanol under specific conditions to yield the final ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-: Similar structure but without the ester group.

    7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

Uniqueness

7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

546101-06-8

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

methyl 5,5-bis(phenylmethoxymethyl)oct-7-en-2-ynoate

InChI

InChI=1S/C25H28O4/c1-3-16-25(17-10-15-24(26)27-2,20-28-18-22-11-6-4-7-12-22)21-29-19-23-13-8-5-9-14-23/h3-9,11-14H,1,16-21H2,2H3

InChI Key

RNQRRGSZDFAUJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCC(CC=C)(COCC1=CC=CC=C1)COCC2=CC=CC=C2

Origin of Product

United States

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